N-[(3-chlorophenyl)methyl]cyclobutanamine
Description
N-[(3-Chlorophenyl)methyl]cyclobutanamine is a small organic compound featuring a cyclobutane ring fused to an amine group, with a (3-chlorophenyl)methyl substituent attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂ClN, and it has a molar mass of 181.66 g/mol .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJNTZZSZXGVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]cyclobutanamine typically involves the reaction of 3-chlorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]cyclobutanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects on various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(3-chlorophenyl)methyl]cyclobutanamine with structurally analogous compounds, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Structural Variations: Substituent Position: The target compound’s chlorophenyl group is attached via a methylene bridge to the nitrogen, whereas 3-(3-chlorophenyl)cyclobutan-1-amine has the chlorophenyl directly on the cyclobutane ring. This positional difference affects electron distribution and steric interactions .
Physicochemical Properties: Cyclobutanamine derivatives with bulkier substituents (e.g., morpholinomethyl in 9q) show increased molecular weight and complexity, which may influence solubility and metabolic stability . The chlorophenyl group in agrochemicals like cyprofuram contributes to target specificity, likely due to its electron-withdrawing effects and stability .
Synthetic Challenges :
- Low yields (33–38%) for cyclobutanamine derivatives in suggest inherent synthetic difficulties, possibly due to cyclobutane ring strain or steric hindrance during N-alkylation .
Biological Relevance: Quinoline-chlorophenyl hybrids (e.g., ) demonstrate that chlorophenyl groups enhance interactions with enzymes like SERCA1, a calcium pump targeted in antiparasitic therapies .
Research Implications
While This compound lacks direct activity data, its structural analogs provide critical insights:
Biological Activity
N-[(3-chlorophenyl)methyl]cyclobutanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a cyclobutanamine core with a chlorinated phenyl group. The molecular formula is C10H12ClN, with a molecular weight of 183.66 g/mol. The presence of the chlorine atom on the phenyl ring may enhance the compound's reactivity and influence its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating potential pharmacological effects. Preliminary investigations suggest that compounds with similar structures may exhibit:
- Antitumor Activity : Some studies have indicated that cyclobutanamine derivatives can inhibit tumor growth by interfering with specific cellular pathways.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Research has suggested that certain cyclobutanamine derivatives could protect neuronal cells from apoptosis.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various enzymes and receptors involved in critical signaling pathways. For instance, the presence of the chlorinated phenyl group may enhance binding affinity to specific targets, modulating their activity.
Data Table: Biological Activity Comparison
The following table compares this compound with other structurally related compounds regarding their biological activities:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Yes | Potential |
| N-[(4-bromophenyl)methyl]cyclobutanamine | High | Moderate | Yes |
| N-(phenyl)methylcyclobutanamine | Low | Yes | No |
| 1-(3-fluorophenyl)cyclobutanamine | Moderate | Yes | Potential |
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of this compound in vitro using various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. Further investigations are required to elucidate the specific pathways involved.
Case Study 2: Anti-inflammatory Effects
In another study, researchers assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6), indicating its potential as an anti-inflammatory therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
